Cas no 60928-34-9 (4-Pyrimidinamine,2,3-dihydro-3-hydroxy-2-imino-6-(4-thiomorpholinyl)-(9CI))

4-Pyrimidinamine,2,3-dihydro-3-hydroxy-2-imino-6-(4-thiomorpholinyl)-(9CI) structure
60928-34-9 structure
Product Name:4-Pyrimidinamine,2,3-dihydro-3-hydroxy-2-imino-6-(4-thiomorpholinyl)-(9CI)
CAS No:60928-34-9
MF:C8H13N5OS
MW:227.286719083786
CID:953715
PubChem ID:5185429
Update Time:2025-04-19

4-Pyrimidinamine,2,3-dihydro-3-hydroxy-2-imino-6-(4-thiomorpholinyl)-(9CI) Chemical and Physical Properties

Names and Identifiers

    • 4-Pyrimidinamine,2,3-dihydro-3-hydroxy-2-imino-6-(4-thiomorpholinyl)-(9CI)
    • 6-Amino-2-imino-4-(4-thiomorpholinyl)-1(2H)-pyrimidinol
    • 1-(2,6-diamino-1-oxy-pyrimidin-4-yl)-piperidin-4-ol
    • 3-oxy-6-thiomorpholin-4-yl-pyrimidine-2,4-diamine
    • 4-Piperidinol, 1-(2,6-diamino-1-oxido-4-pyrimidinyl)-
    • 4-Piperidinol, 1-(6-amino-1,2-dihydro-1-hydroxy-2-imino-4-pyrimidinyl)-
    • 6-amino-1,2-dihydro-1-hydroxy-2-imino-4-(4-hydroxypiperidino)pyrimidine
    • 6-AMINO-1,2-DIHYDRO-2-IMINO-4-THIOMORP
    • 6-Amino-1.2-dihydro-2-imino-4-thiomorpholino-1-pyrimidinol
    • CTK1B3797
    • CTK1E1573
    • SureCN9621290
    • 4-Pyrimidinamine, 2,3-dihydro-3-hydroxy-2-imino-6-(4-thiomorpholinyl)-
    • SCHEMBL11350831
    • DB-325110
    • 6-Amino-2-imino-4-thiomorpholinopyrimidin-1(2H)-ol
    • 6-AMINO-1,2-DIHYDRO-2-IMINO-4-THIOMORPHOLINO-1-PYRIMIDINOL
    • SUAYCSDAYWNSSK-UHFFFAOYSA-N
    • AKOS024331087
    • 60928-34-9
    • SCHEMBL11725836
    • Inchi: 1S/C8H13N5OS/c9-6-5-7(11-8(10)13(6)14)12-1-3-15-4-2-12/h5,10,14H,1-4,9H2
    • InChI Key: SUAYCSDAYWNSSK-UHFFFAOYSA-N
    • SMILES: S1CCN(C2C=C(N)N(C(=N)N=2)O)CC1

Computed Properties

  • Exact Mass: 227.08408123g/mol
  • Monoisotopic Mass: 227.08408123g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 334
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 114Ų
Recommended suppliers
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.